Glyceryl trinonadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(nonadecanoyloxy)propyl nonadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDYXKTXNJHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol trinonadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26536-13-0 | |
| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Melting Point |
71 °C | |
| Record name | Glycerol trinonadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contextualization As a Triacylglycerol Within Lipid Biochemistry
Trinonadecanoin is classified as a triacylglycerol (TAG), a major component of animal fats and vegetable oils. Triacylglycerols consist of a glycerol (B35011) molecule backbone to which three fatty acid chains are attached through ester linkages. These molecules are fundamental to cellular biology, where they function primarily as energy storage depots.
The specific structure of Trinonadecanoin consists of a glycerol core esterified with three molecules of nonadecanoic acid. larodan.com Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain (C19:0). wikipedia.org The complete chemical name for Trinonadecanoin is nonadecanoic acid, 1,1′,1′′-(1,2,3-propanetriyl) ester, and it is also referred to as Glyceryl Trinonadecanoate. larodan.comnih.gov Its molecular formula is C60H116O6. larodan.comsigmaaldrich.com
Historical and Evolving Significance As a Definitive Scientific Standard
The primary significance of Trinonadecanoin in scientific research lies in its use as an analytical standard. Because it is a highly purified compound with a precisely known molecular weight and structure, it provides a reliable benchmark for calibrating analytical instruments and validating experimental methods.
It is frequently employed as an internal standard in chromatographic techniques like gas chromatography (GC). For instance, researchers have utilized Trinonadecanoin as an internal standard for the quantification of other triacylglycerols in human serum samples. In such studies, a known quantity of Trinonadecanoin is added to the sample, and its detection signal is used to normalize the signals of the other lipids being measured, thereby ensuring accurate quantification.
Furthermore, Trinonadecanoin has been instrumental in the development of retention index scales in liquid chromatography (LC). A retention index is used to convert retention times into system-independent constants, which aids in the identification of unknown compounds. A series of odd-carbon chain triacylglycerols, from trinonanoin (C9) to trinonadecanoin (C19), has been used to build a database for the standardized identification of 209 different triacylglycerols.
Structural Attributes Enabling Its Utility As a Research Tool
Strategic Application as an Internal Standard in Quantitative Lipid Analysis
The precise measurement of lipid concentrations is paramount in numerous research and industrial applications. Trinonadecanoin's distinct chemical properties make it an invaluable internal standard for achieving accurate and reproducible results in quantitative lipid analysis.
Internal standard calibration is a widely used technique in analytical chemistry to improve the accuracy and precision of quantitative analysis. jove.comlibretexts.org The fundamental principle involves adding a known amount of a specific compound, the internal standard, to every sample, standard, and blank. jove.comchromatographyonline.com The calibration is then based on the ratio of the analytical signal of the analyte to the signal of the internal standard. chromatographyonline.com
This approach effectively compensates for variations that can occur during sample preparation and analysis, such as sample loss, injection volume differences, and fluctuations in instrument response. jove.comlibretexts.org The key assumption is that any procedural variations will affect the analyte and the internal standard to the same extent, thus keeping their signal ratio constant. chromatographyonline.com
In the context of triacylglycerol (TAG) quantification, trinonadecanoin is an excellent choice for an internal standard. caymanchem.com This is because it is a TAG itself and behaves similarly to the endogenous TAGs being measured during extraction and analysis. researchgate.net Furthermore, its odd-numbered carbon chains (C19) are not commonly found in most biological samples, minimizing the risk of interference from naturally occurring lipids. researchgate.net By adding a known quantity of trinonadecanoin to a sample, researchers can create a response factor, which is the ratio of the analyte's peak area to the internal standard's peak area relative to their concentration ratio. jove.com This response factor is then used to calculate the concentration of the unknown TAGs in the sample. jove.com This method has been successfully applied to quantify triacylglycerols in various matrices, including human serum and flaxseeds. caymanchem.comacademicjournals.org
An ideal internal standard must possess high purity, be chemically stable, and not react with the sample components or the analytical mobile phase. nu-chekprep.com Trinonadecanoin meets these criteria, exhibiting the stability and inertness required for a reliable analytical standard.
Commercially available trinonadecanoin is typically of high purity, often exceeding 98%. caymanchem.com It is a solid at room temperature and should be stored at low temperatures, such as -20°C, to ensure its long-term stability, which can be greater than or equal to four years. caymanchem.com When preparing stock solutions, it is recommended to dissolve trinonadecanoin in a solvent like chloroform (B151607) and purge it with an inert gas to prevent oxidation. caymanchem.com The double bonds in unsaturated fatty acids are particularly susceptible to oxidation, but as a saturated triacylglycerol, trinonadecanoin offers greater stability. nu-chekprep.com This inherent stability ensures that the standard does not degrade during sample preparation or analysis, which is crucial for accurate quantification.
Its chemical inertness means it does not readily react with other molecules in the sample matrix. This property is vital to prevent the formation of new compounds that could interfere with the analysis or alter the concentration of the standard itself. The use of trinonadecanoin as an internal standard has been documented in various studies, highlighting its reliability in complex biological samples. caymanchem.comchemicalbook.com
The validation of an analytical method is crucial to ensure its reliability and reproducibility. In lipidomics, this involves assessing several key performance metrics, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comlipidomicstandards.org The use of an internal standard like trinonadecanoin is integral to achieving robust method validation. nih.gov
In a typical lipidomic workflow, a set of internal standards, including trinonadecanoin for the triacylglycerol class, is added to the samples before lipid extraction. nih.govmetabolon.com This allows for the correction of any variability introduced during the extraction process. The validation process often follows guidelines such as those from the FDA for bioanalytical method validation. nih.govnih.gov
Key Performance Metrics in Lipidomic Assays:
| Metric | Description | Importance in Lipidomics |
| Accuracy | The closeness of a measured value to a standard or known value. | Ensures the quantification of lipid species is a true representation of their concentration in the sample. |
| Precision | The closeness of two or more measurements to each other. | Indicates the reproducibility of the method, both within a single run (intra-assay) and between different runs (inter-assay). nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Defines the concentration range over which the assay is accurate. nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determines the sensitivity of the assay for low-abundance lipids. mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Establishes the lower limit for reliable quantitative measurements. mdpi.comnih.gov |
Studies have demonstrated that targeted lipidomics assays using internal standards like trinonadecanoin can achieve high levels of precision, with inter-assay variability below 25% for a large number of lipid species. nih.govnih.gov The use of class-based calibration curves, where a representative standard like trinonadecanoin is used for all triacylglycerols, is a common practice that simplifies quantification across a broad range of lipid species. nih.govnih.gov
Suitability for Analytical Standard Applications, including Chemical Stability and Inertness
Chromatographic Separation Techniques for Lipid Profiling
Chromatography is a cornerstone of lipid analysis, allowing for the separation of complex lipid mixtures into their individual components. Trinonadecanoin plays a significant role in both gas and liquid chromatography techniques for lipid profiling.
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. gcms.cz For lipids, which are generally not volatile, a derivatization step is required to convert them into fatty acid methyl esters (FAMEs). gcms.cznih.gov This process involves the transesterification of triacylglycerols, and trinonadecanoin can be used as an internal standard to monitor the efficiency of this reaction.
The analysis of FAMEs by GC, typically with a flame ionization detector (GC-FID), allows for the determination of the fatty acid composition of a sample. nih.govs4science.at The FAMEs are separated based on their chain length and degree of unsaturation. gcms.cz Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases, are often used to achieve excellent separation of FAME isomers, including cis and trans configurations. gcms.czs4science.at
Trinonadecanoin, with its C19:0 fatty acids, provides a distinct peak in the chromatogram that does not overlap with the more common even-numbered fatty acids found in biological samples. researchgate.net This makes it an excellent internal standard for quantifying the total fatty acid content and the relative abundance of each fatty acid. caymanchem.com For instance, it has been used as an internal standard for the quantification of triacylglycerols in human serum by capillary gas chromatography. caymanchem.comchemicalbook.comcaymanchem.com
Typical GC-FID Conditions for FAME Analysis:
| Parameter | Condition |
| Column | Fused-silica capillary column (e.g., 100 m x 0.25 mm, 0.2 µm film thickness) with a polar stationary phase (e.g., biscyanopropyl polysiloxane). mdpi.comresearchgate.net |
| Carrier Gas | Nitrogen or Helium at a constant flow rate. mdpi.comresearchgate.net |
| Injector Temperature | Typically around 250 °C. mdpi.com |
| Oven Temperature Program | A programmed temperature ramp is used to elute FAMEs with different volatilities. For example, starting at 100°C and ramping up to 240°C. mdpi.com |
| Detector | Flame Ionization Detector (FID). |
The use of GC in conjunction with mass spectrometry (GC-MS) can provide further structural information for the identification of FAMEs. ijastnet.com
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is the preferred method for the analysis of intact triacylglycerol (TAG) species. osti.gov This technique separates TAGs based on their polarity and molecular weight, providing a detailed profile of the different TAG molecules present in a sample. nih.gov
Reversed-phase liquid chromatography (RP-LC) is the most common separation mode for TAG analysis. mdpi.com In RP-LC, a non-polar stationary phase (like C18) is used with a more polar mobile phase. academicjournals.org This allows for the separation of TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbons and double bonds in the fatty acid chains.
Trinonadecanoin is frequently used as an internal standard in LC-MS-based lipidomics to quantify TAGs. academicjournals.orgosti.gov Its odd-numbered fatty acid chains ensure it elutes at a distinct retention time, separate from the naturally occurring even-numbered TAGs. researchgate.net In one study, a series of odd-carbon chain number triacylglycerols, from trinonain to trinonadecanoin, was used to establish a retention index scale for improved identification of TAGs in various samples. nih.govfigshare.com
Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled to high-resolution mass spectrometers (like quadrupole time-of-flight, QTOF) provide high-throughput and detailed structural information on TAGs. nih.govmdpi.com The use of multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers allows for highly sensitive and specific quantification of a large number of lipid species in a single run. nih.govlcms.czlcms.cz
Example of an LC-MS Method for TAG Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 15 cm x 2.1 mm, 3 µm). academicjournals.org |
| Mobile Phase | A gradient of acetonitrile (B52724) and isopropanol. academicjournals.org |
| Flow Rate | Typically around 200 µL/min. academicjournals.org |
| Ionization Source | Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI). academicjournals.orgnih.gov |
| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF). |
The data obtained from these advanced analytical techniques, with the aid of internal standards like trinonadecanoin, provides a comprehensive and quantitative picture of the lipidome, which is essential for understanding lipid metabolism and its role in health and disease.
Liquid Chromatography (LC) for Triacylglycerol Species Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) Implementations
Mass Spectrometry (MS) Applications in Complex Lipid Analysis
Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of lipids due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, it provides a powerful platform for comprehensive lipid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite and Lipid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For lipid analysis, it is often used to determine the fatty acid composition of a sample after transesterification of the lipids into fatty acid methyl esters (FAMEs). However, with the use of high-temperature columns, GC-MS can also be employed for the analysis of intact triacylglycerols.
In GC-MS based lipid profiling, internal standards are essential for accurate quantification. Trinonadecanoin is frequently used as an internal standard for the analysis of neutral lipids, including triacylglycerols. scienceopen.com For instance, in a study analyzing the fatty acid profiles of macroalgae, trinonadecanoin was used as the internal standard for the neutral lipid fraction. scienceopen.com Its chemical properties are similar to the analytes of interest, but its odd-numbered carbon chain makes it unlikely to be naturally present in most biological samples, thus avoiding interference.
The use of an appropriate internal standard like trinonadecanoin allows for the correction of variations in sample preparation and instrument response, leading to more reliable and reproducible quantitative results in GC-MS-based lipidomics.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Triacylglycerol Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the comprehensive analysis of intact triacylglycerols in complex mixtures. The separation power of LC, particularly UHPLC, combined with the detection and identification capabilities of MS, allows for the resolution and characterization of a vast number of TAG species.
Trinonadecanoin is widely employed as an internal standard in LC-MS-based lipidomics for the quantification of triacylglycerols. academicjournals.orgresearchgate.net In a study on the changes in TAG content during flaxseed development, trinonadecanoin was used as an internal standard to estimate the concentrations of various TAG species. academicjournals.org The estimation was based on the relative peak areas of each TAG compared to the trinonadecanoin internal standard, assuming equivalent response factors. academicjournals.org
Similarly, in the analysis of microalgal triacylglycerols, trinonadecanoin was used as an internal standard to improve the linearity of the instrument response for saturated TAGs. osti.gov The addition of trinonadecanoin helped to correct for the non-linear response observed with increasing concentrations of TAGs and the differing responses between saturated and unsaturated species. osti.gov
The selection of trinonadecanoin as an internal standard is often recommended for TAG profiling because its odd-carbon chain length prevents it from being an endogenous compound in many samples, particularly those of mammalian origin. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like triacylglycerols. In ESI-MS, TAGs typically form adducts with ammonium (B1175870) ([M+NH4]+) or sodium ([M+Na]+) ions. Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions to obtain structural information.
The collision-induced dissociation (CID) of the ammonium adduct of a TAG ([M+NH4]+) typically results in the neutral loss of ammonia (B1221849) and one of the fatty acyl chains as a carboxylic acid, producing a diacylglycerol-like fragment ion ([DAG]+). pitt.edu By analyzing the masses of these fragment ions, the fatty acid composition of the triacylglycerol can be determined.
For example, in the analysis of mealworm oil, ESI-MS/MS was used to identify and quantify 57 different TAGs. mdpi.com Trinonadecanoin was listed among the standards used in this study. mdpi.com The direct infusion ESI-MS/MS analysis of meibomian gland secretions also utilized the fragmentation patterns of sodiated TAG peaks to identify their compositions. biorxiv.org
Neutral Loss Scans (NLS) are a powerful MS/MS technique for the selective identification of a class of compounds that undergo a specific neutral loss upon fragmentation. In the context of triacylglycerol analysis, NLS can be used to identify all TAGs that contain a specific fatty acid.
This is achieved by setting the mass spectrometer to scan for all precursor ions that lose a specific neutral mass, which corresponds to the mass of a particular fatty acid (as a free carboxylic acid plus NH3 when analyzing [M+NH4]+ adducts). nih.gov By performing multiple NLS experiments for a range of common fatty acids, a comprehensive profile of the TAGs present in a sample can be constructed.
A study on mealworm oil effectively utilized multiple NLS with ESI-MS/MS to determine the TAG composition. mdpi.com The scans were targeted to detect the neutral loss of various fatty acyl chains, and the resulting spectra were used to identify the combination of fatty acids in each TAG. mdpi.com Although the study did not detail the specific use of trinonadecanoin in the NLS experiments, it was included as a standard, suggesting its utility in the development and validation of such methods. mdpi.com Another study on the analysis of triacylglycerols in RAW 264.7 cells also employed neutral loss scanning of 18 common fatty acyl groups to quantitatively analyze changes in TAG molecular species. nih.gov
Direct Infusion Mass Spectrometry in High-Throughput Screening
Direct Infusion Mass Spectrometry (DIMS), often coupled with robotic sample handling, is a powerful technique for the high-throughput screening (HTS) of complex biological samples. nih.gov By eliminating the time-consuming liquid chromatography step, DIMS allows for sample analysis in seconds or minutes, making it a viable method for large-scale metabolomics and lipidomics studies. nih.govnih.gov This approach relies on the direct introduction of a sample extract into the mass spectrometer, providing a rapid "fingerprint" of the analytes present. nih.govmdpi.com
In this context, the use of internal standards is paramount for achieving reliable quantification. Trinonadecanoin is particularly well-suited for this role. A notable application involves the speciation and quantification of triacylglycerols (TAGs) from microalgae, a key area of research for biofuel production. osti.gov In a study developing a rapid characterization method for microalgal TAG profiles, trinonadecanoin was added as an internal standard to lipid extracts. osti.gov The analysis was performed using direct-infusion Time-of-Flight Mass Spectrometry (TOF MS), a technique capable of high throughput. osti.gov The known concentration of trinonadecanoin allowed for the correction of instrument drift and provided a reference point for the accurate quantification of a wide array of TAG species present in the algae. osti.gov
The table below summarizes the parameters used in the direct-infusion TOF MS method where trinonadecanoin served as an internal standard. osti.gov
| Parameter | Setting |
| Analysis Time | 3 minutes per injection |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Time-of-Flight (TOF) |
| Scan Range | m/z 250–1000 |
| Internal Standard | Trinonadecanoin |
| Application | Quantification of Triacylglycerols in Nannochloropsis sp. |
This interactive table presents key settings from a high-throughput direct-infusion mass spectrometry method for lipid analysis.
Fourier Transform Mass Spectrometry (FT-MS) for High-Resolution Lipid Analysis
Fourier Transform Mass Spectrometry (FT-MS), which includes Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap-based mass spectrometers, represents the pinnacle of high-resolution mass analysis. nih.govmdpi.com These instruments provide exceptionally high resolving power and mass accuracy (often below 1 ppm), which are crucial for the comprehensive analysis of complex lipidomes. mdpi.commdpi.com One of the primary challenges in lipidomics is the presence of isobaric and isomeric lipid species—molecules with the same nominal mass but different elemental compositions or structures. The high resolution of FT-MS can distinguish between these closely related ions, which would otherwise overlap in lower-resolution instruments. nih.govnih.gov
Trinonadecanoin is an invaluable tool in high-resolution lipid analysis. In research aimed at characterizing complex lipid mixtures, FT-ICR-MS has been used to generate a detailed reference library of TAGs from microalgae. osti.gov In this work, trinonadecanoin was employed as an internal standard, facilitating the confident identification and subsequent high-throughput quantification of lipids. osti.gov The high mass accuracy of FT-MS allows for the reliable assignment of molecular formulas to detected ions, a process greatly aided by the presence of a known standard like trinonadecanoin. mdpi.com The ability of FT-MS to resolve Type-II isotopic overlaps—where the M+2 peak of one lipid species overlaps with the monoisotopic peak of another species differing by one double bond—is essential for accurate quantification. nih.govnih.gov The use of a saturated standard like trinonadecanoin, which does not have these unsaturated counterparts, simplifies spectral interpretation and aids in the validation of isotope correction algorithms. nih.gov
The following table highlights the typical mass resolution capabilities of various analyzers, underscoring the power of FT-MS technologies in lipidomics.
| Mass Analyzer Type | Typical Mass Resolution (at m/z 400) |
| Quadrupole (Q) | ~1,000 |
| Ion Trap (IT) | ~4,000 |
| Time-of-Flight (TOF) | Up to 60,000 |
| Orbitrap | Up to 240,000 |
| FT-ICR | >1,000,000 |
This interactive table compares the resolving power of different mass spectrometry analyzers, demonstrating the superiority of FT-MS for high-resolution lipid analysis. mdpi.com
Complementary Spectroscopic Techniques in Lipid Profiling
Beyond mass spectrometry, other spectroscopic techniques provide valuable, often complementary, information about lipid composition.
Vibrational Spectroscopy (FTIR and Raman) for Fatty Acid Content Determination
Raman spectroscopy is especially well-suited for lipid analysis because the carbon-carbon and carbon-hydrogen bonds that form the backbone of fatty acids are highly polarizable and thus produce strong Raman signals. spectroscopyonline.com Key spectral bands allow for the quantification of important features. For instance, the intensity of the C=C stretching band (around 1655-1661 cm⁻¹) is directly proportional to the number of double bonds, providing a measure of total unsaturation. spectroscopyonline.com The ratio of this band to a saturated bond, such as the CH₂ scissoring deformation (around 1444 cm⁻¹), is often used to calculate the iodine value, a classical measure of unsaturation. spectroscopyonline.com
As a pure, saturated triacylglycerol, trinonadecanoin serves as an ideal reference compound or calibrant in such analyses. Its vibrational spectrum is characterized by the complete absence of the C=C stretching band and features strong signals corresponding to its alkane chain and ester functional groups. By comparing the spectrum of an unknown oil sample to that of trinonadecanoin, analysts can quantify the degree of unsaturation.
The table below outlines key vibrational bands used in the analysis of fats and oils and indicates their status for a pure, saturated standard like trinonadecanoin. scielo.org.mxspectroscopyonline.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Presence in Trinonadecanoin |
| ~3010 | =C-H stretching | Absent |
| ~2854 | CH₂ symmetric stretching | Present |
| ~1745 | C=O ester stretching | Present |
| ~1655 | C=C cis stretching | Absent |
| ~1444 | CH₂ scissoring | Present |
| ~1265 | =C-H in-plane bending | Absent |
This interactive table details significant Raman and FTIR vibrational modes for fatty acid analysis and their expected presence or absence in the spectrum of trinonadecanoin.
Integration within Comprehensive Lipidomics Frameworks
Lipidomics is the large-scale study of the complete set of lipids (the lipidome) in a biological system. nih.govihuican.org This field relies heavily on mass spectrometry-based techniques to identify and quantify hundreds of lipid species simultaneously. nih.govspectroscopyonline.com
Accurate quantification is a major challenge in lipidomics due to the vast chemical diversity and wide concentration range of lipids in biological samples. chemrxiv.org Trinonadecanoin, with its odd-chain fatty acid structure, is not naturally abundant in most biological systems, making it an ideal internal standard for quantitative lipidomics. biorxiv.orgmdpi.com
It is added to biological matrices such as plasma, tissues, and cell extracts at a known concentration before lipid extraction and analysis. nih.govbiorxiv.org By comparing the signal of the endogenous lipids to the signal of trinonadecanoin, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and reproducible quantification. chemrxiv.orgosti.gov
Trinonadecanoin has been used as an internal standard in a variety of lipidomics applications, including:
The analysis of triacylglycerols in microalgae and mealworm oil. mdpi.comosti.gov
The study of lipid regulation in mammalian systems. nih.gov
The investigation of lipid changes in cellular senescence and ferroptosis. biorxiv.org
Comprehensive lipid profiling in clinical research. escholarship.org
The use of a panel of internal standards, often including trinonadecanoin, is a common strategy in quantitative lipidomics to cover the diverse range of lipid classes. chemrxiv.org This approach is essential for obtaining a holistic and accurate view of the lipidome and its alterations in various physiological and pathological states. ihuican.orgnih.gov
Interactive Data Table: Research Applications of Trinonadecanoin
| Research Area | Specific Application | Methodology | Biological Matrix | Key Findings/Purpose |
| Lipid Metabolism | In Vitro Triacylglycerol Hydrolysis | pH-stat Titration | Milk | To determine the roles of different lipases in fat digestion. nih.govucc.ie |
| Lipid Metabolism | In Vivo Hepatic Lipogenesis | GC-MS | Liver Tissue | To quantify the effect of gene silencing on liver fat production. nih.gov |
| Dietary Impact | Monitoring Lipid Profile Changes | Gas Chromatography | Not Specified | To accurately measure fatty acid composition after dietary interventions. biorxiv.org |
| Lipidomics | Quantitative Lipidome Profiling | Mass Spectrometry | Microalgae, Mealworm Oil, Plasma, Tissues | To serve as an internal standard for accurate quantification of triacylglycerols and other lipids. nih.govmdpi.comosti.gov |
Data Integration and Systems Biology Approaches in Lipid Research
The advancement of high-throughput technologies in lipidomics has led to the generation of large and complex datasets, making data integration and systems biology crucial for a comprehensive understanding of lipid metabolism. nih.govnih.gov Systems biology approaches aim to unravel the intricate network of interactions between lipids and other biological molecules, providing a holistic view of their roles in health and disease. nih.govnih.gov
Several tools and methodologies have been developed to facilitate the integration and analysis of lipidomics data. For instance, LipidLynxX is a data transfer hub designed to support the integration of large-scale lipidomics datasets by converting and cross-matching various lipid annotations. fedorovalab.netbiorxiv.org This enables the linking of experimental data to databases and tools focused on lipid structures, pathways, and ontologies. biorxiv.org Such integration is vital because lipids often exert their effects through cumulative changes in the lipidome rather than as single molecular species. biorxiv.org Platforms like LipidSig offer a web-based environment for comprehensive analysis and data mining of lipidomic datasets, allowing researchers to explore lipid profiles, differential expression, and correlations based on various characteristics like lipid class and fatty acid composition. bioinfomics.org
These systems biology approaches are instrumental in moving beyond simple lipid identification and quantification to understanding the functional implications of lipidome dynamics. fedorovalab.netbiorxiv.org By integrating lipidomics data with genomics, proteomics, and metabolomics, researchers can construct detailed models of metabolic pathways and identify key regulatory nodes. nih.gov This integrated perspective is essential for elucidating the complex role of specific lipids, such as trinonadecanoin, within the broader context of cellular and organismal physiology.
Biomedical and Biological System Analyses
Applications in Human Sample Analysis (e.g., Fecal Samples, Serum)
Trinonadecanoin has been utilized as an internal standard in the analysis of various human samples, including fecal matter and serum, to ensure the accuracy and reliability of lipid quantification.
In the analysis of human fecal samples, which reflect the metabolic interactions between the gut microbiota and the host, trinonadecanoin is used as an internal standard for the quantification of diacylglycerols and triacylglycerols. uni-regensburg.depubcompare.ainih.gov A flow injection analysis coupled to Fourier transform mass spectrometry (FIA-FTMS) method has been developed for the identification and quantification of lipid species in fecal homogenates. nih.gov The use of internal standards like trinonadecanoin is critical in these analyses to account for variations during sample preparation and analysis. nih.gov The analysis of fecal metabolites, including lipids, provides valuable insights into the metabolic activity of the gut microbiome, which is increasingly recognized for its role in human health and disease. nih.gov
Similarly, in human serum analysis, trinonadecanoin serves as an internal standard for determining triacylglycerol concentrations. sigmaaldrich.com A capillary gas-chromatographic method has been described for this purpose, highlighting the importance of accurate triacylglycerol measurement in various biological sources. sigmaaldrich.com The fatty acid composition of human serum is often monitored as an indicator of dietary intake and health status. nih.gov For instance, studies have investigated the fatty acid profiles in the serum of individuals with different dietary habits, such as those consuming fish oil or flaxseed oil supplements. nih.gov The use of reliable internal standards like trinonadecanoin is fundamental for the validation of methods used in these clinical and nutritional studies. sigmaaldrich.comnih.gov
The table below summarizes the application of Trinonadecanoin in human sample analysis:
Interactive Data Table: Trinonadecanoin in Human Sample Analysis| Sample Type | Analytical Method | Role of Trinonadecanoin | Research Focus |
|---|---|---|---|
| Fecal Samples | Flow Injection Fourier Transform Mass Spectrometry (FIA-FTMS) | Internal Standard | Quantification of diacylglycerol and triacylglycerol species. uni-regensburg.depubcompare.ainih.gov |
| Serum | Capillary Gas Chromatography | Internal Standard | Determination of triacylglycerols. sigmaaldrich.com |
Investigations in Animal Models and Cell Lines (e.g., Liver, Adipose Tissue, Mealworm Oil, Bovine Oocytes, Macroalgae)
Trinonadecanoin has been employed as an internal standard in a variety of studies involving animal models and other biological systems to investigate lipid metabolism and composition.
In studies on animal models, trinonadecanoin is used to quantify lipids in different tissues. For example, in research on colon cancer xenografts in nude mice, trinonadecanoin was added as an internal standard during the lipid extraction process from tumor homogenates to analyze the fatty acid composition. omega3galil.com This allows for the investigation of how dietary fats, such as omega-3 fatty acids, can influence tumor growth and lipid profiles. omega3galil.com Similarly, in studies of adipose tissue in animal models, trinonadecanoin has been used as an internal standard to investigate fatty acid metabolism. researchgate.net Adipose tissue is a key player in energy homeostasis, and understanding its lipid dynamics is crucial in the context of metabolic diseases. nih.govjomes.org
The application of trinonadecanoin extends to the analysis of alternative lipid sources like mealworm oil. In the determination of the triacylglycerol (TAG) composition of mealworm (Tenebrio molitor) oil, trinonadecanoin was used as a standard in electrospray ionization tandem mass spectrometry. mdpi.comnih.gov Mealworm oil is being explored as a novel source of lipids for food and feed. mdpi.commdpi.comresearchgate.netbwise.kr
Furthermore, trinonadecanoin has been used as an internal standard for the quantification of neutral lipids in marine macroalgae. unit.nonih.govresearchgate.netscienceopen.com The fatty acid profiles of different parts of macroalgae, such as the stipe and blade of Laminaria hyperborea, have been characterized to understand their nutritional potential. nih.govresearchgate.netscienceopen.com
The table below provides an overview of the use of Trinonadecanoin in these diverse biological systems:
Interactive Data Table: Trinonadecanoin in Animal and Biological System Analyses| Biological System | Analytical Method | Role of Trinonadecanoin | Research Focus |
|---|---|---|---|
| Animal Models (Colon Cancer Xenografts) | Not specified | Internal Standard | Investigating the effect of dietary fatty acids on tumor lipid profiles. omega3galil.com |
| Animal Models (Adipose Tissue) | Not specified | Internal Standard | Studying in vivo fatty acid metabolism. researchgate.net |
| Mealworm Oil (Tenebrio molitor) | Electrospray Ionization Tandem Mass Spectrometry | Standard | Determining triacylglycerol composition. mdpi.comnih.gov |
Role in Understanding Cellular Processes and Pathologies (e.g., Ferroptosis, Cellular Senescence, Metabolic Associated Fatty Liver Disease)
While direct studies on the role of trinonadecanoin in specific cellular processes like ferroptosis and cellular senescence are limited, the broader context of lipid metabolism, in which trinonadecanoin serves as a tool, is highly relevant to these pathologies.
Cellular senescence is a state of irreversible cell cycle arrest that is associated with aging and various age-related diseases. nih.govfrontiersin.orgumcg.nl Recent research has highlighted the critical role of lipid metabolism in regulating cellular senescence. nih.govfrontiersin.org Alterations in fatty acid oxidation and the accumulation of specific lipid species have been shown to influence the senescence program. nih.gov For example, the inhibition of fatty acid oxidation can induce cellular senescence through the autophagy-SIRT1 axis. nih.gov Although trinonadecanoin itself is not directly implicated, its use as a standard in lipidomic analyses helps to accurately quantify the changes in triacylglycerols that may occur during senescence.
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. The cellular decision between entering senescence or undergoing ferroptosis can be influenced by the profile of polyunsaturated fatty acids (PUFAs). biorxiv.org For instance, the levels of specific PUFAs can sensitize cells to ferroptosis. biorxiv.org Understanding the intricate balance of different lipid species is therefore crucial for elucidating the mechanisms that govern these cell fate decisions.
Metabolic associated fatty liver disease (MAFLD) is another area where comprehensive lipid analysis is critical. An integrative systems genetics approach in mice, which involved lipidomics and proteomics of liver and plasma, has been used to identify new pathways in lipid regulation. nih.govescholarship.org While trinonadecanoin was mentioned in the context of the bioinformatics and data analysis of the lipidomics data, this research exemplifies how large-scale lipid analysis can help in predicting hepatic pathological lipid abundance and identifying potential biomarkers for liver lipotoxicity. nih.govescholarship.org
Future Trajectories and Methodological Innovations in Trinonadecanoin Research
Emerging Technologies for Enhanced Triacylglycerol Analysis
The accurate analysis of complex lipid mixtures, including the identification and quantification of specific TAGs such as trinonadecanoin, remains a significant analytical challenge. lcms.cz However, a suite of emerging and refined technologies is enhancing the resolution and sensitivity of TAG analysis.
Advanced Chromatographic and Mass Spectrometric Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This remains a cornerstone of lipid analysis. nih.gov Techniques using atmospheric pressure chemical ionization (APCI) have been successfully employed for the separation and identification of odd-numbered chain TAGs. nih.gov Furthermore, the development of ultra-high-performance liquid chromatography (UHPLC) methods enables maximized baseline separation of TAGs in various biological samples. nih.gov A method using a triple quadrupole mass spectrometer with 195 multiple reaction monitoring (MRM) transitions allows for the analysis of 47 different triglycerides in a single 11-minute cycle. lcms.cz
Supercritical Fluid Chromatography (SFC): When coupled with mass spectrometry, such as a quadrupole time-of-flight (Q-TOF) detector, SFC provides a powerful tool for separating complex glyceride mixtures, including those containing odd-chain fatty acids. lcms.cz This technique offers rapid analysis times, with separations of complex fish oil triglycerides achieved in under 15 minutes. lcms.cz
Gas Chromatography (GC): High-temperature gas chromatography continues to be a valuable technique for resolving triglycerides. scilit.com For natural fats containing both odd and even carbon number fatty acids, hydrogenation of the sample prior to GC analysis can significantly improve peak resolution, allowing for the separation of triglycerides that differ by a single carbon number. scilit.com
Novel Ionization and Separation Dimensions:
Ion Mobility Spectrometry (IMS): Integrated with mass spectrometry, IMS adds another dimension of separation based on the size, shape, and charge of an ion. This is particularly useful for resolving isobaric and isomeric lipid species that cannot be distinguished by mass-to-charge ratio alone.
Two-Dimensional Liquid Chromatography (LCxLC): This powerful approach combines two different liquid chromatography separation mechanisms, such as silver-ion chromatography (which separates based on the degree of unsaturation) and reversed-phase chromatography (which separates based on chain length and unsaturation), to dramatically increase peak capacity and resolve highly complex TAG mixtures. larodan.com
These technologies are moving the field beyond simple profiling to detailed structural elucidation and precise quantification of individual TAG species like trinonadecanoin, even when present in low abundance.
Challenges and Opportunities in Quantitative Lipidomic Methodologies
The quantitative analysis of lipids presents a unique set of challenges due to the immense structural diversity and wide dynamic range of concentrations of lipid species in biological systems. nih.gov
Key Challenges:
Complexity of the Lipidome: Natural fats are intricate mixtures of numerous TAGs, making it difficult to separate and identify every molecule with a single analytical technique. aocs.org This is especially true for low-abundance species like many odd-chain TAGs.
Quantification and Standardization: Accurate quantification is a major hurdle in lipidomics. nih.gov The ionization efficiency in mass spectrometry can vary significantly between different lipid classes and even between molecular species within the same class, making direct comparison of signal intensities unreliable. lipidomicstandards.org The availability of appropriate internal standards is critical for accurate quantification. nih.gov Trinonadecanoin itself is often used as an internal standard in lipidomic analyses due to its rarity in most biological samples. pubcompare.ai
Identification of Unknowns: The identification of unknown lipid species remains a bottleneck, particularly in LC-MS where the reproducibility of mass spectra generated by atmospheric pressure ionization can be low, limiting the utility of spectral databases. nih.gov
Emerging Opportunities:
Development of Retention Index Systems: To address the challenge of unreliable identification, researchers have proposed the creation of a retention index system for liquid chromatography, similar to the Kováts index used in gas chromatography. nih.gov One such system uses the odd-carbon chain number triacylglycerol series, from trinonain to trinonadecanoin, as the basis for the retention index scale, which could lead to more robust and transferable identification of TAGs across different laboratories and platforms. nih.gov
Targeted Lipidomics: While untargeted approaches aim to measure as many lipids as possible, targeted methods offer superior sensitivity and quantitative accuracy for specific lipids of interest. nih.gov Recently, a targeted lipidomics method based on equivalent carbon number and retention time prediction has been developed specifically for odd-chain fatty acyl-containing lipids, enabling the quantification of hundreds of these species in clinical samples. nih.gov
Advanced Internal Standards: The development and use of comprehensive internal standard mixtures, including odd-chained lipids, is improving the accuracy of quantitative lipidomics. sigmaaldrich.com These standards help to correct for variations in extraction efficiency and ionization response. sigmaaldrich.com
The following table summarizes some of the key challenges and the innovative methodological opportunities that are shaping the future of quantitative trinonadecanoin research.
| Challenge | Opportunity |
| High complexity of triacylglycerol mixtures. aocs.org | Advanced separation techniques like 2D-LC and SFC. lcms.czlarodan.com |
| Inaccurate quantification due to variable ionization. lipidomicstandards.org | Use of odd-chain internal standards like trinonadecanoin and development of response factor models. lipidomicstandards.org |
| Difficulty in robust identification of lipid species. nih.gov | Development of LC-based retention index systems using odd-chain TAGs as calibrants. nih.gov |
| Low abundance of odd-chain triglycerides. | Targeted mass spectrometry methods with high sensitivity and specificity. nih.gov |
This table is based on data from the text and is for illustrative purposes.
Potential for Novel Applications in Systems-Level Biological Research
Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. lipidomicstandards.org As a specific molecular entity, trinonadecanoin and other odd-chain TAGs have significant potential to be used as probes and biomarkers in systems-level research.
Biomarkers for Metabolic Health: Odd-chain fatty acids (OCFAs), the building blocks of trinonadecanoin, are increasingly recognized for their association with metabolic health. researchgate.net Plasma levels of OCFAs have been linked to glucose homeostasis, insulin (B600854) resistance, and the risk of type 2 diabetes. researchgate.net Investigating the profile of OCFA-containing TAGs, such as trinonadecanoin, in large patient cohorts could provide novel insights into the pathophysiology of these conditions. nih.gov For instance, a targeted lipidomics study of colon cancer tissues revealed a significant remodeling of the triacylglycerol profile, including those containing odd-chain fatty acyls. nih.gov
Probing Fatty Acid Metabolism: The biosynthesis of OCFAs involves a different precursor, propionyl-CoA, compared to the acetyl-CoA used for even-chain fatty acids. nih.gov Studying the flux and incorporation of nonadecanoic acid into trinonadecanoin can provide a window into the activity of specific metabolic pathways. Synthetic biology approaches are now enabling the de novo biosynthesis of OCFAs in microorganisms like Yarrowia lipolytica, which could be used to produce labeled trinonadecanoin for tracer studies in complex biological systems. nih.govnih.gov
Nutritional and Therapeutic Research: The use of synthetic triglycerides composed of a single fatty acid, such as trinonadecanoin, offers a novel paradigm for nutrigenomics research. nih.gov By administering a pure form of this TAG, researchers can dissect the specific effects of nonadecanoic acid on gene expression and metabolic networks, free from the confounding effects of other dietary fats. nih.gov This approach can help to elucidate the molecular mechanisms by which different dietary fatty acids exert their biological effects.
Q & A
How is trinonadecanoin utilized as a reference standard in lipidomic studies?
Level : Basic
Methodological Answer :
Trinonadecanoin (C19:0 triacylglycerol) is employed as a reference compound in liquid chromatography-mass spectrometry (LC-MS) to establish a lipid retention index (LRI) scale. Its odd carbon chain length and rarity in natural samples (e.g., vegetable oils, dairy products) minimize interference, enabling precise calibration . Automated software tools integrate its retention time and spectral data to calculate LRI values for unknown lipids, with z-number assignments (e.g., z=57 for C19:0) facilitating systematic comparisons . This approach standardizes lipid identification across diverse matrices.
What chromatographic parameters influence the reproducibility of trinonadecanoin-based LRI systems?
Level : Advanced
Methodological Answer :
LRI variability (±15 units) arises from differences in column dimensions, flow rates, gradient steepness, and instrumental setups. To mitigate this, ultra-high-performance LC (UHPLC) methods are optimized for lipid separation by adjusting particle size (e.g., 1.7 µm) and temperature stability. Researchers must document gradient profiles (e.g., 5–100% organic phase over 20 minutes) and validate retention times under controlled conditions to ensure cross-study comparability .
How can trinonadecanoin improve quantification accuracy in fatty acid methyl ester (FAME) analysis?
Level : Advanced
Methodological Answer :
As an internal standard, trinonadecanoin is spiked into samples (e.g., milk, dairy products) prior to transesterification. Its non-endogenous nature allows correction for matrix effects and extraction efficiency losses. Quantification involves comparing peak areas of target FAMEs (e.g., C18:2 isomers) against the internal standard, normalized to predefined response factors. Method validation requires testing recovery rates (85–115%) across matrices to confirm robustness .
What challenges arise when using trinonadecanoin in multi-laboratory reproducibility studies?
Level : Advanced
Methodological Answer :
Inter-laboratory variability in biodiesel analysis (e.g., EN 14214 compliance) stems from differences in sample preparation, column aging, and detector sensitivity. In round-robin tests, standardized protocols are distributed alongside trinonadecanoin reference materials to harmonize methodologies. Researchers must report deviations (e.g., flow rate ±0.1 mL/min) and perform ANOVA on pooled data to identify systematic errors .
How is trinonadecanoin integrated into software-driven lipid annotation workflows?
Level : Basic
Methodological Answer :
Dedicated software platforms automate LRI calculation by inputting trinonadecanoin’s retention time as a reference. The tool assigns z-numbers (carbon chain-based indices) and matches experimental spectra against libraries. For qualitative analysis, a dual-filter system (mass accuracy ≤5 ppm, LRI tolerance ±10 units) reduces false positives. Quantitative workflows use peak integration with baseline correction algorithms to minimize noise .
What strategies resolve contradictions in trinonadecanoin-derived LRI values across publications?
Level : Advanced
Methodological Answer :
Discrepancies often arise from column chemistry (e.g., C18 vs. C8 stationary phases) or mobile phase additives (e.g., formic acid). To reconcile data, researchers should:
- Publish detailed chromatographic conditions (e.g., column lot numbers, equilibration time).
- Use retention time locking (RTL) with reference standards.
- Cross-validate findings against orthogonal methods (e.g., gas chromatography) .
How should trinonadecanoin be stored to ensure long-term stability?
Level : Basic
Methodological Answer :
Trinonadecanoin is stored at –20°C in amber vials under inert gas (e.g., nitrogen) to prevent oxidation. Purity (≥99%) is verified via nuclear magnetic resonance (NMR) or high-resolution MS before use. For extended stability, lyophilized forms are preferred, with periodic re-testing every 6 months to monitor degradation (e.g., free fatty acid formation) .
What are the limitations of trinonadecanoin as an internal standard in complex lipid matrices?
Level : Advanced
Methodological Answer :
In lipid-rich samples (e.g., marine organisms), co-elution with structurally similar triglycerides may occur. To address this, researchers employ differential extraction (e.g., solid-phase separation using silica gel) or enhance spectral resolution via tandem MS/MS with multiple reaction monitoring (MRM). Matrix-matched calibration curves are recommended to account for ionization suppression .
How does trinonadecanoin facilitate method development for novel lipid classes?
Level : Advanced
Methodological Answer :
Its predictable retention behavior aids in optimizing gradient elution profiles for emerging lipids (e.g., oxidized triglycerides). By incrementally adjusting organic solvent ratios and monitoring trinonadecanoin’s elution window, researchers can extrapolate separation conditions for homologous series. This is critical for characterizing low-abundance species in food and biological samples .
What quality control measures are essential when synthesizing trinonadecanoin in-house?
Level : Basic
Methodological Answer :
Synthesis purity is confirmed via thin-layer chromatography (TLC) and MS/MS fragmentation patterns. Batch-to-batch consistency is ensured by standardizing reaction conditions (e.g., 24-hour esterification at 60°C). Residual solvents (e.g., hexane) are quantified using gas chromatography-flame ionization detection (GC-FID), with acceptance thresholds ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
